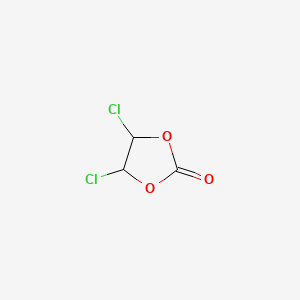

4,5-Dichloro-1,3-dioxolan-2-one

Beschreibung

Contextualization within the Dioxolane Family and Cyclic Carbonates

4,5-Dichloro-1,3-dioxolan-2-one is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. solubilityofthings.com Specifically, it is a cyclic carbonate, an ester of carbonic acid and a diol. chemeo.comchemicalbook.com The parent structure, 1,3-dioxolan-2-one (ethylene carbonate), is a fundamental building block in organic synthesis and a common component in electrolyte solutions for lithium-ion batteries. nist.govncl.ac.uk

The synthesis of cyclic carbonates can be achieved through various methods, including the reaction of epoxides with carbon dioxide, a process that is considered a form of CO2 fixation. organic-chemistry.orgnih.gov Another approach involves the reaction of diols with CO2, though this is often more challenging. rsc.org The presence of substituents on the dioxolane ring, as in the case of this compound, significantly influences the compound's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂Cl₂O₃ |

| Molecular Weight | 156.9310 g/mol |

| Appearance | Colorless crystalline solid or white powder solubilityofthings.com |

| Melting Point | 38.00 °C (311.15 K) solubilityofthings.com |

| Boiling Point | 80.00 °C (353.15 K) solubilityofthings.com |

| Density | 1.8280 g/cm³ solubilityofthings.com |

This table presents key physicochemical properties of this compound.

Significance of Dichloro-Substituents in Reactivity and Synthetic Utility

The defining feature of this compound is the presence of two chlorine atoms at the 4 and 5 positions of the dioxolane ring. cymitquimica.com These dichloro-substituents have a profound impact on the molecule's reactivity, primarily by enhancing its electrophilicity. solubilityofthings.comcymitquimica.com This heightened electrophilic character makes the compound a valuable reagent and intermediate in a variety of organic synthesis reactions. solubilityofthings.comcymitquimica.com

The chlorine atoms can participate in or facilitate several types of chemical transformations, including ring-opening reactions and halogenation processes. solubilityofthings.com The increased reactivity imparted by the chlorine atoms expands the synthetic utility of this dioxolane derivative beyond that of its non-halogenated counterparts. For instance, it has been investigated as a starting material for the synthesis of various other compounds. alfa-chemical.com

Overview of Research Trajectories: From Fundamental Reactivity to Specialized Applications

Initial research into this compound and related compounds focused on understanding their fundamental reactivity and exploring their potential as building blocks in organic synthesis. Spectroscopic studies, such as FTIR and FT-Raman, coupled with computational methods, have been employed to analyze the vibrational frequencies and structural parameters of the molecule. researchgate.netresearchgate.net

More recently, research has expanded to explore specialized applications for this compound. It has been studied in the context of:

Pharmaceutical and Agrochemical Synthesis: Its enhanced reactivity makes it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comalfa-chemical.com For example, it has been used as a starting material in the synthesis of various compounds, including intermediates for drugs like the antifungal fluconazole (B54011) and the anti-cancer drug paclitaxel. alfa-chemical.com

Polymer Chemistry: Dioxolane-containing compounds are researched for their potential in polymer chemistry. solubilityofthings.com A patent describes the synthesis of this compound from ethylene (B1197577) carbonate and its subsequent use in the preparation of fluorinated dioxolane derivatives for polymerization. google.com

Materials Science: Research has also touched upon its use in the development of advanced materials. solubilityofthings.com

Furthermore, some studies have identified this compound in plant extracts and investigated its potential biological activities, such as anticandidal properties. nih.govetflin.com However, it is important to note that, like many chlorinated compounds, its potential environmental impact is a subject of ongoing research. solubilityofthings.comcymitquimica.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dichloro-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETICXVUVYXEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(=O)O1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960287 | |

| Record name | 4,5-Dichloro-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3967-55-3 | |

| Record name | 4,5-Dichloro-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3967-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 4,5-dichloro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloroethylene carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation of 4,5 Dichloro 1,3 Dioxolan 2 One

Established Synthetic Routes to 4,5-Dichloro-1,3-dioxolan-2-one

The most well-documented methods for synthesizing this compound involve the chlorination of ethylene (B1197577) carbonate. These routes leverage radical reactions, often initiated by photochemistry or specific radical initiators.

The direct chlorination of ethylene carbonate is a primary route for producing this compound. This process is a radical chain reaction that can be initiated by photoirradiation. organic-chemistry.orgnih.gov The reaction mechanism involves the homolysis of the chlorine (Cl-Cl) bond to generate chlorine radicals, which then abstract hydrogen atoms from the ethylene carbonate molecule. organic-chemistry.orgnih.gov This generates an alkyl radical that reacts with molecular chlorine to form the chlorinated product and another chlorine radical, thus propagating the chain. organic-chemistry.orgnih.gov

The reaction sequentially produces 4-Chloro-1,3-dioxolan-2-one as an intermediate, which can undergo further chlorination to yield the target this compound. organic-chemistry.orgyoutube.com The ratio of mono- to di-chlorinated products is highly dependent on the reaction conditions, particularly the molar equivalents of chlorine gas used. organic-chemistry.orgyoutube.com Research has shown that increasing the equivalents of chlorine relative to ethylene carbonate shifts the product distribution towards the dichlorinated species. youtube.com

Table 1: Influence of Chlorine Equivalents on Ethylene Carbonate Chlorination Data sourced from photoflow chlorination experiments. youtube.com

| Entry | Equivalents of Cl₂ | Conversion of Ethylene Carbonate (%) | Selectivity (Monochloro- vs. Dichloro-) |

| 1 | 0.23 | 12 | 96:4 |

| 2 | 0.45 | 21 | 91:9 |

| 3 | 1.00 | 39 | 89:11 |

| 4 | 1.97 | 61 | 86:14 |

An alternative to using gaseous chlorine is the employment of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent, often in conjunction with a radical initiator. One documented method for the selective production of monohalogenated 2-oxo-1,3-dioxolanes involves reacting ethylene carbonate with sulfuryl dihalogenides in the absence of a solvent, using azobisisobutyronitrile (AIBN) as the radical initiator. youtube.com This method is reported to achieve a high yield of 85.2% for 4-Chloro-1,3-dioxolan-2-one. youtube.com

Furthermore, modern flow chemistry approaches have explored the in situ generation of chlorine gas from the photolysis of sulfuryl chloride, which can then be used in C-H chlorination reactions. nih.gov This technique offers advantages in handling and safety compared to the direct use of chlorine gas.

Precursor Chemistry and Upstream Synthesis Routes

The synthesis of this compound is intrinsically linked to its precursors. Understanding the chemistry of these upstream molecules is vital for developing efficient synthetic strategies.

As established in the chlorination of ethylene carbonate, 4-Chloro-1,3-dioxolan-2-one is the direct precursor to this compound. organic-chemistry.orgyoutube.com The synthesis is effectively a stepwise chlorination. The initial chlorination of ethylene carbonate yields the monochlorinated product, which serves as the substrate for the second chlorination step. youtube.com Achieving a high yield of the dichlorinated product requires driving the reaction equilibrium forward, typically by using an excess of the chlorinating agent. youtube.com The process highlights that 4-Chloro-1,3-dioxolan-2-one is a key intermediate in the pathway to the target molecule. nih.gov

The synthesis of dioxolanone structures can be approached from various precursors. While the direct synthesis of this compound from 3-hydroxyl-2-butanone (acetoin) and dimethyl carbonate is not prominently documented, reactions involving these precursors to form other organic molecules have been studied. For instance, the methylation of acetoin (B143602) using dimethyl carbonate, catalyzed by p-toluenesulfonic acid (PTSA), has been reported to produce 3-methoxybutan-2-one. organic-chemistry.org This specific reaction yields a methylated ketone rather than a cyclic carbonate (dioxolanone). organic-chemistry.org

The more conventional synthesis of the 1,3-dioxolan-2-one ring system involves the reaction of an epoxide with carbon dioxide or the transesterification of a diol with a carbonate source like dimethyl carbonate. For example, poly(alkylene carbonate)s have been synthesized through the melt-phase interchange reaction of aliphatic diols with dimethyl carbonate.

Optimization of Synthetic Pathways and Process Intensification

Significant advancements in the synthesis of chlorinated dioxolanones have come from the optimization of reaction conditions and the application of process intensification technologies, such as flow chemistry.

Modern approaches have utilized novel photoflow reactors for the C-H chlorination of ethylene carbonate. organic-chemistry.org These systems employ sloped microchannels that cause the liquid phase to form a thin film, dramatically increasing the surface-to-volume ratio for the gas-liquid reaction. organic-chemistry.org This design allows for highly efficient exposure to UV-LED irradiation for radical initiation and results in remarkably short residence times, on the order of 15 to 30 seconds. organic-chemistry.org

Optimization within these systems involves several parameters:

Reactor Angle: Adjusting the slope of the reactor can change the thickness of the liquid film and the residence time, thereby influencing the conversion rate. organic-chemistry.org

Reactant Stoichiometry: Carefully controlling the feed rate of chlorine gas relative to ethylene carbonate is crucial for managing the selectivity between the monochlorinated and dichlorinated products. youtube.com

Purity of Reactants: The presence of contaminants, such as water, has been shown to negatively impact the reaction, decreasing the conversion of ethylene carbonate. Conducting the reaction under dry conditions is therefore essential for optimal performance. organic-chemistry.org

These process intensification strategies not only improve the speed and efficiency of the synthesis but also offer better control and safety in handling hazardous reagents like chlorine gas. nih.gov

Catalyst Screening and Mechanistic Understanding in Dioxolane Synthesis

The prevalent method for synthesizing this compound is through the free-radical chlorination of ethylene carbonate. This process is typically initiated by radical initiators, with azobisisobutyronitrile (AIBN) being a commonly employed example. google.comgoogle.com

In a representative synthesis, ethylene carbonate is reacted with sulfuryl chloride in the presence of AIBN. The reaction can be promoted by irradiation with a UV lamp. google.com The process proceeds through a free-radical chain mechanism. The initiator, AIBN, decomposes upon heating or UV irradiation to generate radicals, which then abstract a hydrogen atom from the ethylene carbonate ring. The resulting ethylene carbonate radical reacts with the chlorinating agent, leading to the formation of chlorinated derivatives.

The reaction temperature is a critical parameter and is carefully controlled, often starting at a lower temperature and gradually increasing. google.com This control is necessary to manage the reaction rate and prevent undesired side reactions. The reaction typically yields a mixture of products, including the desired this compound, along with mono-chlorinated (4-chloro-1,3-dioxolan-2-one) and tri-chlorinated (4,4,5-trichloro-1,3-dioxolan-2-one) byproducts. google.com The distribution of these products is sensitive to the reaction conditions and stoichiometry of the reactants.

Older methods have also utilized catalysts such as anhydrous iron(III) chloride for the direct chlorination of ethylene carbonate with chlorine gas in a solvent like carbon tetrachloride. google.com However, this approach often results in a mixture of mono- and dichlorinated products, requiring extensive purification. google.com

| Initiator/Catalyst | Reactants | Key Conditions | Primary Products | Source |

|---|---|---|---|---|

| Azobisisobutyronitrile (AIBN) / UV light | Ethylene carbonate, Sulfuryl chloride | Temperature progression from 34°C to 107°C over several hours | This compound (major), 4-Chloro-1,3-dioxolan-2-one, 4,4,5-Trichloro-1,3-dioxolan-2-one | google.com |

| Azobisisobutyronitrile (AIBN) | Ethylene carbonate, Sulfuryl dihalide | Solvent-free, 50-80°C | 4-Chloro-2-oxo-1,3-dioxolane | google.com |

| Iron(III) chloride | Ethylene carbonate, Chlorine | Boiling carbon tetrachloride | Mixture of mono- and dichlorinated dioxolanes | google.com |

Development of Greener Synthesis Methods

In line with the principles of green chemistry, efforts have been directed toward developing more sustainable synthetic routes for chlorinated dioxolanes. A significant advancement is the implementation of solvent-free reaction conditions. google.comrsc.org

One such method involves the direct reaction of ethylene carbonate with sulfuryl dihalides using azobisisobutyronitrile as a radical initiator but without any solvent. google.com This approach eliminates the need for halogenated solvents like carbon tetrachloride, which are environmentally harmful. The reaction is conducted at temperatures between 50°C and 80°C, providing good reaction kinetics and high selectivity for the monohalogenated product, 4-chloro-2-oxo-1,3-dioxolane, with yields reported up to 85.2%. google.com While this specific patent focuses on the mono-chloro derivative, the principle of solvent-free synthesis represents a greener pathway that can be adapted for producing the di-chloro compound, reducing solvent waste and associated environmental impact.

The broader context of green chemistry in dioxolane synthesis also includes research into using biobased precursors, such as α-hydroxy carboxylic acids and aldehydes/ketones, to create the dioxolane structure, aiming to replace fossil-based feedstocks. rsc.org

Purification and Isolation Techniques for High Purity Compound

The crude product from the synthesis of this compound is a mixture containing unreacted starting materials and various chlorinated byproducts. google.com Achieving high purity necessitates effective purification techniques.

Distillation is a primary method for isolation. A common procedure involves an initial flash-distillation at reduced pressure to separate the volatile components from non-volatile residues. google.com For instance, after synthesis, the reaction mixture can be flash-distilled at approximately 266 Pa and a pot temperature up to 150°C. google.com

For obtaining high-purity this compound, fractional distillation using a spinning band column is highly effective. google.com This technique allows for the fine separation of compounds with close boiling points. In one example, the product was distilled at atmospheric pressure on a 0.76 m spinning band column, successfully separating it from other chlorinated species. google.com

In cases where distillation is insufficient or for purifying related fluorinated derivatives, silica (B1680970) gel chromatography is employed. google.com The crude product is passed through a silica gel column, and different components are eluted using an appropriate solvent system, such as pure heptane (B126788). This technique is particularly useful for separating compounds with similar volatilities but different polarities. google.com

| Technique | Conditions | Separation Achieved | Source |

|---|---|---|---|

| Flash Distillation | ~266 Pa pressure, pot temperature up to 150°C | Initial separation of volatile products from crude reaction mixture. | google.com |

| Spinning Band Column Distillation | Atmospheric pressure, 0.76 m column | Separation of this compound from mono- and tri-chlorinated byproducts. | google.com |

| Distillation under Reduced Pressure & Silica Gel Chromatography | Reduced pressure distillation followed by chromatography with heptane as eluent. | Purification of a fluorinated analogue, separating the product from reaction byproducts. | google.com |

Advanced Reactivity and Reaction Mechanisms of 4,5 Dichloro 1,3 Dioxolan 2 One

Electrophilicity Enhancement by Dichloro-Substituents

The reactivity of 4,5-dichloro-1,3-dioxolan-2-one is significantly influenced by the presence of two chlorine atoms on the dioxolane ring. Chlorine is an electronegative element that exerts a powerful electron-withdrawing inductive effect (-I). nist.govsolubilityofthings.com This effect involves the pulling of electron density away from the carbon atoms (C4 and C5) to which the chlorine atoms are bonded.

This withdrawal of electron density has two major consequences for the molecule's electrophilicity:

It creates a significant partial positive charge (δ+) on carbons C4 and C5.

Through induction along the sigma bonds, it also increases the electrophilic character of the carbonyl carbon (C2) within the carbonate group.

The net result is a molecule with multiple highly electrophilic centers, making it exceptionally susceptible to attack by nucleophiles. This enhanced electrophilicity is a key driver for the various ring-opening and substitution reactions the compound undergoes. chemeo.com

Ring-Opening Reactions and Mechanistic Investigations

The strained five-membered ring and enhanced electrophilicity of this compound make it a prime candidate for ring-opening reactions. These reactions can be initiated by various nucleophiles and catalysts, leading to a diverse array of products and mechanistic pathways.

Nucleophilic Attack and Subsequent Transformations

The ring-opening of cyclic carbonates is a well-documented process that can proceed via several mechanisms. chemspider.com Nucleophilic attack is a primary pathway for the cleavage of the carbonate ring. Theoretical and experimental studies on related cyclic carbonates show that a nucleophile can attack two primary sites: the electrophilic carbonyl carbon or the methylene (B1212753) (in this case, methine) carbons of the ring. nih.gov

In the case of this compound, a nucleophile can attack the carbonyl carbon, leading to the cleavage of an acyl-oxygen bond and the formation of a linear carbonate derivative. Alternatively, attack at the C4 or C5 positions, which are rendered highly electrophilic by the attached chlorine atoms, could lead to cleavage of the C-O bond, a process that can be facilitated in electrochemical reactions. nih.gov The specific pathway and resulting products are highly dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions. chemicalbook.com

Competitive Elimination and Tishchenko Reactions in Related Dioxolanones

In the study of related 1,3-dioxolan-4-ones, mechanistic investigations into ring-opening polymerization have revealed complex competitive side reactions. One significant competing pathway involves an elimination reaction that releases formaldehyde (B43269), which can then facilitate a subsequent Tishchenko reaction. While the Tishchenko reaction traditionally involves the disproportionation of two aldehyde molecules to form an ester, its mechanism is relevant in this context.

The classic Tishchenko reaction is typically catalyzed by an aluminum alkoxide. The mechanism proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular 1,3-hydride shift to yield the final ester product. In the context of dioxolanone polymerization, the liberated formaldehyde can react with other aldehyde molecules or intermediates present in the reaction mixture, leading to the formation of undesired ester byproducts and affecting the final polymer structure. The reaction can be catalyzed by a range of Lewis acids and other metal complexes.

Selected Catalysts for the Tishchenko Reaction

| Catalyst Type | Examples | Reference |

|---|---|---|

| Alkoxides | Aluminum alkoxides, Sodium alkoxides | |

| Transition Metal Complexes | Nickel-based catalysts, Organoactinide complexes | |

| Main Group Reagents | Lithium Bromide, Samarium Iodide | |

| Solid-Phase Catalysts | Metal Oxides (Nd₂O₃, ZnO, etc.) |

Acid-Catalyzed Acetylation Pathways of Related Heterocyclic Compounds

Acetylation is a fundamental reaction for protecting hydroxyl groups in many heterocyclic compounds. The process is often performed using acetic anhydride (B1165640), and its rate and efficiency can be significantly enhanced by an acid catalyst.

The mechanism of acid-catalyzed acetylation involves the protonation of one of the carbonyl oxygens of acetic anhydride by the acid catalyst. This protonation makes the associated carbonyl carbon a much more potent electrophile. A nucleophilic group, such as a hydroxyl group on a related heterocyclic alcohol, can then attack this activated carbon. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a molecule of acetic acid as a stable leaving group, and deprotonation to yield the final acetylated product (an ester). A variety of acid catalysts can be employed to facilitate this transformation under mild conditions.

Examples of Catalysts for Acylation of Alcohols

| Catalyst | Reaction Conditions | Reference |

|---|---|---|

| Bismuth(III) triflate (Bi(OTf)₃) | Effective for sterically hindered alcohols at room temperature. | |

| Copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂) | Solvent-free conditions at room temperature. | |

| Phosphomolybdic acid (PMA) | Solvent-free conditions at ambient temperature. | |

| Acetonyltriphenylphosphonium bromide | Good yields at room temperature. |

Halogenation and Dehalogenation Studies

The chlorine substituents on this compound are central to its reactivity, not only in enhancing electrophilicity but also as potential leaving groups in elimination reactions.

Formation of Dichlorovinylene Carbonate

A significant dehalogenation pathway for this compound is its conversion to dichlorovinylene carbonate. This transformation involves the elimination of two molecules of hydrogen chloride (HCl) from the saturated ring to create a carbon-carbon double bond, resulting in an unsaturated cyclic carbonate.

This reaction is a double dehydrochlorination. It can be envisioned to proceed via a stepwise or concerted elimination mechanism, such as an E2 (elimination, bimolecular) pathway. This would require a suitable base to abstract the protons from the C4 and C5 positions, followed by the simultaneous expulsion of the chloride ions. The resulting product, dichlorovinylene carbonate, is an important monomer and synthetic intermediate. The choice of base and reaction conditions would be critical to favor elimination over competing substitution reactions.

Radical Reactions and Polymerization Initiation

The presence of a strained dioxolane ring and activating chloro-substituents suggests that this compound could be a candidate for radical-mediated reactions. The electrophilicity of the molecule is enhanced by the dichloro substituents, a factor known to influence reactivity. solubilityofthings.com

Free Radical Ring-Opening Polymerization Potential

Free radical ring-opening polymerization (RROP) is a significant technique for producing biodegradable polyesters from cyclic monomers. rsc.org While direct studies on the RROP of this compound are not extensively documented, the behavior of analogous structures provides insight into its potential. For instance, the RROP of cyclic ketene (B1206846) acetals and other dioxolanone derivatives is well-established for creating polymers with ester groups integrated into the polymer backbone. rsc.org

The polymerization of related 1,3-dioxolane-4-ones can proceed through a ring-opening mechanism to yield functional poly(α-hydroxy acid)s. rsc.org These processes often involve the elimination of a small molecule, such as formaldehyde. rsc.org In the case of this compound, a similar RROP pathway would theoretically involve the opening of the carbonate ring to form a polyester (B1180765) structure. The chlorine atoms at the 4 and 5 positions would be expected to significantly influence the polymerization process, potentially affecting the stability of the radical intermediates and the properties of the resulting polymer. Cationic ring-opening polymerization is another known pathway for 1,3-dioxolane (B20135), which can lead to the formation of cyclic structures within the polymer chain. rsc.org

Reactions with Organometallic Reagents and Complex Building Blocks

The reaction of cyclic carbonates with organometallic reagents is a valuable method for carbon-carbon bond formation. Organometallic compounds, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that can attack the electrophilic carbonyl carbon of the carbonate. researchgate.net

While specific studies on this compound are limited, research on similar dioxolanone structures demonstrates their reactivity. For example, Grignard reagents have been used in electrophilic amination reactions involving 1,3-dioxolan-2-one O-sulfonyloxime derivatives to produce primary amines. nih.gov This indicates that the dioxolanone ring is susceptible to nucleophilic attack by organomagnesium compounds. Furthermore, stable and versatile electrophilic formylating reagents derived from dioxolane have been shown to react effectively with both Grignard and organozinc reagents. organic-chemistry.org

The general mechanism for the reaction of a Grignard reagent with a cyclic carbonate would involve the nucleophilic addition to the carbonyl group, leading to a ring-opened intermediate. A subsequent workup would yield a hydroxy-ester or, with excess reagent, could lead to further reaction to form a diol. The electron-withdrawing nature of the two chlorine atoms in this compound would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by organometallic nucleophiles.

Stereochemical Aspects of Reactions Involving Dioxolane Rings

The stereochemistry of reactions involving the 1,3-dioxolane ring is a critical aspect of its synthetic utility. The formation of substituted dioxolanes can be highly stereoselective, depending on the reaction pathway and the nature of the substrates. mdpi.com

Formation of cis and trans Isomers and their Reactivity

Due to the presence of two stereocenters at the C4 and C5 positions, this compound exists as two diastereomers: a cis isomer (where the chlorine atoms are on the same side of the ring) and a trans isomer (where they are on opposite sides).

The synthesis of substituted dioxolanes can proceed through stereospecific pathways. For example, the reaction of an alkene with a hypervalent iodine reagent can generate a 1,3-dioxolan-2-yl cation intermediate. mdpi.com The stereochemistry of the starting alkene can dictate the stereochemical outcome of the product. A cis-alkene can lead to a meso cation intermediate, where subsequent nucleophilic attack is controlled by the steric environment of the cation, allowing for diastereoselective product formation. mdpi.com

The reactivity of these isomers can differ. However, studies on related 4,5-disubstituted dioxolans have shown that strong electron-withdrawing substituents, such as the chlorine atoms in this compound, can inhibit certain reactions, making the isolation of crystalline products challenging. rsc.org This suggests that while the cis and trans isomers of this compound are distinct chemical entities, their separation and selective reaction may be complicated by the electronic effects of the chloro groups. rsc.org The differentiation between these isomers is crucial as their distinct spatial arrangements can lead to different products in stereoselective reactions.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂Cl₂O₃ | epa.govnist.gov |

| Molecular Weight | 156.95 g/mol | epa.gov |

| Appearance | Colorless crystalline solid or white powder | solubilityofthings.com |

| Melting Point | 38.0 °C (311.15 K) | solubilityofthings.com |

| Boiling Point | 80.0 °C (353.15 K) | solubilityofthings.com |

| Density | 1.828 g/cm³ | solubilityofthings.com |

| CAS Number | 3967-55-3 | nist.gov |

Spectroscopic Characterization and Computational Chemistry of 4,5 Dichloro 1,3 Dioxolan 2 One

Vibrational Spectroscopy (FTIR, FT-Raman) and Band Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman), serves as a powerful tool for the characterization of 4,5-dichloro-1,3-dioxolan-2-one.

Analysis of Fundamental Modes and Skeletal Vibrations

The FTIR and FT-Raman spectra of this compound have been recorded and analyzed to assign the fundamental vibrational modes of the molecule. nih.gov A comprehensive vibrational analysis was conducted using the observed FTIR and FT-Raman data, allowing for a complete assignment of the fundamental modes. nih.gov The interactions between the skeletal vibrational modes have also been a subject of investigation. nih.gov

Key vibrational frequencies and their assignments are summarized in the table below. The assignments are based on a combination of experimental data and theoretical calculations.

| Wavenumber (cm⁻¹) | Assignment |

| ~1820 | C=O stretching |

| ~1180 | C-O-C stretching |

| ~1050 | Ring stretching |

| ~780 | C-Cl stretching |

| ~650 | Ring deformation |

| ~540 | O-C-O deformation |

Note: The exact wavenumbers may vary slightly depending on the experimental conditions and the phase of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the precise molecular structure of this compound.

Elucidation of Molecular Structure and Stereoisomerism

For the cis isomer, the two methine protons are on the same side of the ring, leading to a specific coupling constant. In the trans isomer, these protons are on opposite sides, resulting in a different coupling constant. Similarly, the carbon signals for C-4 and C-5 would show distinct chemical shifts for the two isomers.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The NIST Chemistry WebBook provides mass spectral data for this compound. nist.gov

The mass spectrum would exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (156.95 g/mol ). nist.gov Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with intensity ratios determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of CO₂, Cl, or other small fragments from the molecular ion. The base peak in the mass spectrum would correspond to the most stable fragment ion formed during the ionization process.

Computational Studies: Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry, particularly ab initio and Density Functional Theory (DFT) methods, has been employed to complement experimental findings and provide deeper insights into the molecular properties of this compound. nih.gov

Optimization of Molecular Geometries

Theoretical calculations, specifically ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with 6-311++G** and cc-pVTZ basis sets, have been used to optimize the molecular geometry of this compound. nih.gov These calculations help in determining the most stable conformation of the molecule and provide theoretical vibrational frequencies that are in good agreement with the experimental data obtained from FTIR and FT-Raman spectroscopy. nih.gov The optimized geometries and calculated normal modes of vibration from these computational methods have shown good correlation with experimental results. nih.gov

Prediction of Vibrational Frequencies and Spectroscopic Properties

Computational chemistry plays a pivotal role in predicting the vibrational frequencies and spectroscopic properties of this compound. Through methods such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), researchers can calculate the theoretical vibrational spectra of the molecule.

A study utilized Fourier transform infrared (FTIR) and FT-Raman spectroscopy to record the spectra of this compound. researchgate.net The experimental data was then compared with theoretical predictions. The vibrational frequencies were calculated using HF and DFT (B3LYP) methods with 6-311++G** and cc-pVTZ basis sets. researchgate.net The results indicated a strong agreement between the experimentally observed and theoretically calculated vibrational frequencies, confirming the accuracy of the computational models in predicting the molecule's geometric and vibrational characteristics. researchgate.net A normal coordinate analysis was also performed using Wilson's FG matrix method with ab initio force fields to investigate the interactions of the skeletal vibrational modes. researchgate.net

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to experimental spectroscopic data for this compound, including its infrared (IR) spectrum and mass spectrum (electron ionization). nist.govnist.gov This data serves as a crucial reference for validating computational predictions.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the 1,3-dioxolane (B20135) ring in this compound is a key determinant of its physical and chemical properties. Computational methods are employed to explore the potential energy surface of the molecule and identify its stable conformers.

Electronic Structure and Reactivity Descriptors (e.g., Electrophilicity Index)

The electronic structure of this compound dictates its reactivity. Computational chemistry provides valuable tools to calculate various electronic properties and reactivity descriptors.

The electrophilicity index is a conceptual DFT descriptor that quantifies the ability of a molecule to accept electrons. While a specific value for the electrophilicity index of this compound is not explicitly mentioned in the search results, it can be calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of two electron-withdrawing chlorine atoms and the carbonyl group suggests that this compound would possess a significant electrophilic character.

Joback's method, a group contribution method, has been used to estimate some thermochemical properties, such as the standard Gibbs free energy of formation (ΔfG°), which is calculated to be -315.47 kJ/mol. chemeo.com This value provides an indication of the molecule's thermodynamic stability.

X-ray Crystallography for Structural Elucidation (if applicable to specific derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. While there is no direct mention of a single-crystal X-ray structure for this compound itself in the provided results, the technique has been successfully applied to elucidate the structures of its derivatives. google.com

Applications and Advanced Materials Chemistry of 4,5 Dichloro 1,3 Dioxolan 2 One

Precursor in Organic Synthesis

4,5-Dichloro-1,3-dioxolan-2-one serves as a pivotal starting material in the synthesis of a range of organic molecules. Its utility stems from the reactive sites on its chlorinated dioxolane ring, which allow for various chemical transformations.

This compound is categorized as a bulk drug intermediate, indicating its role in the synthesis of active pharmaceutical ingredients (APIs). The oxazolidinone ring, which is structurally related to the dioxolan-2-one core, is a key feature in certain classes of antibiotics. For instance, the antibiotic Linezolid contains an oxazolidinone ring and is used to treat serious infections caused by resistant Gram-positive bacteria. researchgate.net The synthesis of Linezolid and its intermediates is a significant area of pharmaceutical research. researchgate.netgoogle.com While various synthetic routes to Linezolid exist, often starting from materials like D-mannitol or employing intermediates such as (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one, the potential for dioxolanone-based compounds to serve as precursors for such heterocyclic drug scaffolds remains an area of interest for synthetic chemists. researchgate.net

The development of effective agrochemicals often relies on heterocyclic compounds. Triazole derivatives, for example, are a major class of fungicides used to protect a wide range of crops. nih.govnih.gov These compounds function by inhibiting lanosterol (B1674476) 14-demethylase (CYP51), an essential enzyme in fungal cells. nih.gov The synthesis of these complex molecules involves building blocks that can introduce specific functionalities. Chlorinated organic compounds are frequently used as intermediates in the production of pesticides. For example, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone is a key intermediate for isoxazoline-substituted benzamide (B126) pesticides. google.com While direct synthesis from this compound is not explicitly detailed in the provided research, its chlorinated heterocyclic structure makes it a relevant building block for the synthesis of new agrochemical candidates. The chlorine substituents can influence the biological activity and selectivity of the final product, a critical aspect in the design of modern pesticides. nih.gov

One of the most significant applications of this compound as a building block is its use in the synthesis of vinylene carbonate. wikipedia.org Vinylene carbonate is an important intermediate itself, widely used as an additive in lithium battery electrolytes and as a monomer for polymerization. guidechem.com The conventional synthesis involves the chlorination of ethylene (B1197577) carbonate to produce a chlorinated intermediate, followed by a dehydrochlorination reaction to form the double bond in the vinylene carbonate ring. wikipedia.orgguidechem.comresearchgate.net This process highlights the role of this compound as a precursor in the dehydrochlorination step.

Furthermore, the resulting vinylene carbonate is a potent dienophile due to its activated double bond, making it highly useful in Diels-Alder reactions. wikipedia.org This cycloaddition reaction is a powerful tool in organic synthesis for constructing complex six-membered rings, which are foundational structures in many natural products and pharmaceuticals. For instance, vinylene carbonate reacts with cyclopentadiene (B3395910) to form an adduct that, after hydrolysis, yields a vicinal diol, showcasing its utility in creating stereochemically defined cyclic systems. wikipedia.org

Table 1: Synthesis of Vinylene Carbonate

| Starting Material | Reaction Type | Product | Significance |

| Ethylene Carbonate | Photochlorination | Monochloroethylene Carbonate | Intermediate Step |

| Monochloroethylene Carbonate / this compound | Dehydrochlorination | Vinylene Carbonate | Key intermediate for polymers and Diels-Alder reactions |

Polymer Chemistry and Advanced Materials

The strained ring system and functional groups of this compound and its derivatives make them suitable monomers for the synthesis of advanced polymers with specialized properties.

This compound derivatives are valuable monomers for creating functional polymers through ring-opening polymerization (ROP). A patent discloses that fluorinated dioxoles, which can be manufactured from chlorinated dioxolane precursors, are useful for preparing both homopolymers and copolymers. google.com These polymers exhibit desirable properties for advanced material applications. Homopolymers derived from these monomers are suitable for use as glazing materials, while copolymers, particularly with tetrafluoroethylene (B6358150), are used to create corrosion-resistant seals, gaskets, and linings. google.com The ROP of dioxolanones is a known method for producing functional poly(α-hydroxy acid)s (PAHAs). researchgate.net

Cationic ring-opening polymerization (CROP) is a primary mechanism for polymerizing heterocyclic monomers, including dioxolanes. orientjchem.orgwikipedia.org The process is initiated by an electrophilic species, such as a protic acid or Lewis acid, which activates the monomer. youtube.com For a monomer like 1,3-dioxolane (B20135), the polymerization proceeds through a cationic intermediate, where the growing chain end is a cation. wikipedia.orgrsc.org

The polymerization of 1,3-dioxolane can proceed via two main mechanisms: the Activated Chain End (ACE) mechanism or the Active Monomer (AM) mechanism. rsc.org However, CROP of cyclic acetals is often complicated by side reactions, such as cyclization of the polymer chains, which can limit the molecular weight and broaden the polymer's dispersity. rsc.org

For this compound, the presence of two electron-withdrawing chlorine atoms on the ring is expected to significantly influence its reactivity in CROP compared to the unsubstituted 1,3-dioxolane. These groups decrease the nucleophilicity of the oxygen atoms in the ring, potentially making initiation more difficult. However, once initiated, the ring strain would still drive the polymerization forward. Cationic polymerization is generally most effective for monomers with electron-donating substituents that can stabilize the cationic propagating center. youtube.com The specific conditions and catalytic systems required for the efficient CROP of this compound would need to be tailored to account for the electronic effects of the chloro substituents.

Table 2: Research Findings on Dioxolane Polymerization

| Monomer Type | Polymerization Method | Key Findings | Potential Applications |

| Fluorinated Dioxoles (from chlorinated precursors) | Ring-Opening Polymerization | Forms homopolymers and copolymers. | Glazing materials, corrosion-resistant seals, gaskets, linings. google.com |

| 1,3-Dioxolane | Cationic Ring-Opening Polymerization (CROP) | Prone to cyclization; mechanism can be Active Chain End or Active Monomer. rsc.org | Polyacetal synthesis. |

| 1,3-Dioxolane-4-ones | Ring-Opening Polymerization | Produces functional poly(α-hydroxy acid)s. researchgate.net | Biodegradable polyesters. |

Ring-Opening Polymerization (ROP) for Functional Polymers

Free Radical Ring-Opening Polymerization

The ring-opening polymerization (ROP) of cyclic monomers is a powerful method for creating polymers with specific backbone structures. While ROP of dioxolanones is well-established, free radical ring-opening polymerization (rROP) represents a distinct pathway. In rROP, the process is initiated by radicals, which attack the cyclic monomer, leading to the opening of the ring and subsequent propagation.

The mechanism for the radical ring-opening of related cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), has been studied extensively. cmu.edu The generally accepted mechanism involves the radical initiator attacking the exocyclic double bond, which generates a radical on the adjacent carbon. This is followed by the facile cleavage of an endocyclic C–O bond, opening the ring to form an ester linkage in the polymer backbone and propagating the radical to the end of the new linear chain. cmu.edu For MDO, this process leads exclusively to the formation of polycaprolactone (B3415563) at room temperature. cmu.edu

Studies involving the copolymerization of MDO with monomers like methyl methacrylate (B99206) (MMA) utilize pulsed-laser polymerization (PLP) to investigate the kinetics, including the propagation rate coefficients. cmu.edu Such experiments confirm that 100% ring-opening can be achieved for the MDO units within the copolymer. cmu.edu While these findings detail the rROP of a related dioxolane derivative, specific research on the free radical ring-opening polymerization of this compound itself is not extensively detailed in the reviewed literature.

Synthesis of Poly(α-hydroxy acid)s from Dioxolanone Monomers

Dioxolanone monomers are valuable precursors for the synthesis of poly(α-hydroxy acid)s (PAHAs), a class of biodegradable aliphatic polyesters. researchgate.net This approach is considered a promising alternative to traditional methods for producing polymers like polylactic acid (PLA). researchgate.netnih.gov The polymerization of 1,3-dioxolan-4-ones, for instance, can be achieved through a solvent-free, organocatalyzed process. nih.gov

This synthetic strategy often employs Brønsted acid catalysts, such as p-toluenesulfonic acid, which has been identified as highly efficient. nih.gov The reaction proceeds via a proposed double activation polymerization mechanism, where the catalyst plays a key role. nih.gov An important advantage of using dioxolanone monomers is the ability to introduce isolated glycolic acid units into the polymer chain, a feature not easily achieved through the copolymerization of lactide and glycolide. researchgate.net The polymerization proceeds with the release of a small molecule, such as formaldehyde (B43269) or acetone, depending on the monomer structure. researchgate.netnih.gov

Research in this area has explored a variety of dioxolanone monomers to expand the scope of accessible polymer properties. researchgate.net

| Monomer | Catalyst/Initiator | Key Findings |

| 5-methyl-1,3-dioxolan-4-one (MeDOX) | p-toluensulfonic acid / Neopentanol | An efficient Brønsted acid catalyst was identified for solvent-free polymerization. nih.gov |

| 2,2,5-trimethyl-1,3-dioxolan-4-one (Me₃DOX) | Triflic acid (TfOH) / Neopentanol | Used as an alternative to MeDOX to overcome certain synthetic drawbacks. nih.gov |

| 5-phenyl-1,3-dioxolane-4-one (PhDOX) | Various organocatalysts | Used to synthesize poly(mandelic acid) through ROP, demonstrating the versatility of the monomer scope. rsc.org |

This table summarizes findings on the synthesis of poly(α-hydroxy acid)s using various dioxolanone monomers as examples of the general synthetic strategy.

Co-polymerization with Other Monomers

The versatility of dioxolane-based monomers is further demonstrated by their ability to be co-polymerized with a range of other monomers, enabling the creation of copolymers with tailored properties. This approach integrates the structural features of the dioxolane derivative into a larger polymer chain.

For example, the oil-modified copolymerization of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) with styrene (B11656) has been successfully synthesized. nih.gov In other studies, fluorinated dioxoles, which can be derived from chlorinated dioxolanes, are copolymerized with monomers like tetrafluoroethylene (TFE) and vinylidene fluoride. google.com Furthermore, the radical ring-opening copolymerization of 2-methylene-1,3-dioxepane (MDO) with methyl methacrylate (MMA) has been systematically studied to determine reactivity ratios and propagation rate coefficients. cmu.edu These examples highlight the broad applicability of dioxolane derivatives in creating novel copolymeric materials.

| Dioxolane Monomer/Precursor | Comonomer(s) | Resulting Polymer Type |

| 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) | Styrene | Oil-modified copolymer with cyclic carbonate functional groups. nih.gov |

| 2-methylene-1,3-dioxepane (MDO) | Methyl Methacrylate (MMA) | Ring-opened copolymer with ester linkages from MDO units. cmu.edu |

| 2,2-bis(trifluoromethyl)-4-fluoro-1,3-dioxole | Tetrafluoroethylene (TFE) & Vinylidene fluoride | Crystalline terpolymer. google.com |

This table showcases examples of copolymerization involving various dioxolane-based monomers and their comonomers.

Tailoring Polymer Properties through Dioxolane Derivatives

The chemical structure of the dioxolane monomer is a critical determinant of the final properties of the resulting polymer. By modifying the substituents on the dioxolane ring, researchers can fine-tune characteristics such as thermal stability, crystallinity, and solubility.

The use of a family of 1,3-dioxolan-4-ones built from renewable α-hydroxy acids aims to broaden the accessible range of polymer properties, which has been a limitation for some biodegradable aliphatic polyesters. researchgate.net In the realm of fluoropolymers, the specific structure of the fluorodioxole monomer influences the properties of the resulting homopolymers and copolymers. google.com For instance, a terpolymer containing 14.3 mole % of TFE, 80.4 mole % of vinylidene fluoride, and 5.3 mole % of a specific dioxole exhibited a melting point of 131°C, demonstrating its crystalline character. google.com The morphology and physical properties like viscosity and melting point of polymers such as poly(propylene carbonate) can be altered by the degree of chlorination. This principle of structural modification allows for the strategic design of polymers with desired performance characteristics.

Use in Fluorinated Polymers and Copolymers

Chlorinated dioxolanes, including 4,5-dichloro-1,3-dioxolane derivatives, serve as crucial intermediates in the synthesis of fluorinated polymers and copolymers. google.com These precursors are used to create novel fluorodioxole monomers. google.com

These fluorodioxoles can then be polymerized to form materials with highly desirable properties, such as exceptional chemical inertness, optical clarity, and the ability to form tough, self-supporting films. google.com Copolymers of these fluorodioxoles, particularly with tetrafluoroethylene (TFE), are noted for their utility in applications demanding high performance, such as corrosion-resistant seals, gaskets, and linings. google.com The transformation of a chlorinated dioxolane precursor into a valuable fluorinated monomer underscores the importance of this compound in the field of advanced materials. google.com

| Precursor/Monomer | Comonomer(s) | Polymer Properties & Applications |

| Fluorinated 4,5-dichloro-1,3-dioxolanes | (Used to synthesize fluorodioxole monomers) | Intermediates for high-performance monomers. google.com |

| 2,2-bis(trifluoromethyl)-4-fluoro-1,3-dioxole | None (Homopolymer) | Forms clear films; suitable for glazing materials. google.com |

| 2,2-bis(trifluoromethyl)-4-fluoro-1,3-dioxole | Tetrafluoroethylene (TFE) | Copolymers useful for corrosion-resistant seals, gaskets, and linings. google.com |

This table illustrates the pathway from chlorinated dioxolane precursors to high-performance fluorinated polymers and their applications.

Role in the Synthesis of Novel Fluorodioxoles

The synthesis of certain perfluorodioxoles, which are valuable monomers for creating high-performance fluoropolymers, relies on chlorinated precursors. google.com Specifically, a patent describes the conversion of 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane into the corresponding perfluorodioxole. google.com This transformation highlights the essential role of chlorinated dioxolanes as intermediates. The resulting fluorodioxoles are capable of forming both homopolymers and copolymers with interesting and useful chemical and physical properties. google.com The ability to synthesize these simpler and potentially more cost-effective fluorodioxoles from chlorinated starting materials is a key step in developing new fluorinated materials. google.com

Potential in Medicinal Chemistry Beyond Pharmaceutical Intermediates

The 1,3-dioxolan-2-one scaffold is emerging as a structure of interest in medicinal chemistry, extending beyond its use as a simple synthetic intermediate. solubilityofthings.comontosight.ai Studies suggest that compounds featuring this core structure may possess inherent biological activity. solubilityofthings.com

Derivatives of 1,3-dioxolan-2-one have been investigated for a range of potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. ontosight.ai The biological activity is often attributed to the specific substituents attached to the dioxolane ring; for example, the presence of an imidazole (B134444) group is known to contribute to the antifungal activity of many compounds. ontosight.ai Furthermore, chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, have proven to be very useful in asymmetric synthesis, acting as chiral acyl anion equivalents to create complex molecules. mdpi.com The use of dioxolanones as starting materials for the synthesis of tetronic acids, a class of compounds with a wide array of biological activities, further illustrates the potential of this chemical family in drug discovery and development.

Bioactivity Studies and Structure-Activity Relationships (SAR)

The 1,3-dioxolane ring is a structural motif found in various natural and synthetic compounds that exhibit a wide range of biological activities. researchgate.net Derivatives of 1,3-dioxolane have been investigated for antimicrobial, antifungal, antiviral, and anticancer properties. researchgate.netresearchgate.netchemicalbook.com The biological action of these molecules is often linked to the two oxygen atoms in the ring, which can form hydrogen bonds with the active sites of biological targets, thereby enhancing the interaction between the compound and its target. researchgate.net

Studies on various substituted 1,3-dioxolanes indicate that the nature and position of the substituents on the ring are critical for their biological activity. This relationship between the chemical structure and biological function is the focus of Structure-Activity Relationship (SAR) studies. For instance, research on certain 1,3-dioxolane derivatives has shown that their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria is dependent on their hydrophilic-hydrophobic balance, which is dictated by the substituents. researchgate.net The introduction of different functional groups, such as aryl, alkyl, imidazole, and pyrimidinyl moieties, to the dioxolane ring can modulate the biological activity spectrum. researchgate.net

However, specific bioactivity and comprehensive SAR studies focusing exclusively on this compound are not extensively detailed in publicly available research. While the general class of 1,3-dioxolanes is known to be biologically active, the specific contribution of the two chlorine atoms at the 4 and 5 positions of the dioxolan-2-one structure to its potential bioactivity remains an area requiring further investigation. The electron-withdrawing nature of the chlorine atoms would significantly alter the electronic properties of the ring compared to other derivatives, which could in turn influence its interaction with biological targets.

Catalysis and Reagent Applications

While specific catalytic applications of this compound are not widely documented, it is recognized as a useful chemical reagent in organic synthesis. chemicalbook.com The reactivity of this compound is largely dictated by the carbonate group and the two chlorine substituents. These features make it a potential precursor and building block for the synthesis of more complex molecules.

The broader class of 1,3-dioxolan-2-ones has found diverse applications as reagents and in materials chemistry. For example, they are used as protecting groups for diols, as electrolyte additives in lithium-ion batteries, and as monomers for the synthesis of functional polymers. organic-chemistry.orgmdpi.com The specific application is highly dependent on the substituents on the dioxolane ring.

The table below summarizes the applications of various functionalized 1,3-dioxolan-2-one derivatives, illustrating the versatility of this chemical scaffold.

Interactive Table: Applications of Substituted 1,3-Dioxolan-2-one Derivatives

| Compound Name | Substitution | Application Area | Function | Reference |

| 4-Vinyl-1,3-dioxolan-2-one | Vinyl group at C4 | Lithium-ion Batteries | Electrolyte additive to improve low-temperature performance by forming a stable solid electrolyte interphase (SEI) on the electrode surface. | techbriefs.com |

| 4,5-bis(ethoxycarbonyl)- chemicalbook.comepa.govdioxolan-2-yl | Ethoxycarbonyl groups at C4 and C5 | RNA Synthesis | Protecting group for the 2'-hydroxyl function of nucleosides during chemical synthesis of RNA. | nih.gov |

| Ethylene Carbonate (1,3-dioxolan-2-one) | Unsubstituted | Lithium-ion Batteries | A common polar, aprotic solvent component in electrolytes for lithium-ion batteries. | chemicalbook.com |

| Fluoroethylene Carbonate | Fluoro group at C4 | Lithium-ion Batteries | An electrolyte additive that enhances the stability and longevity of battery cells. | chemicalbook.com |

Given these examples, this compound can be considered a reactive intermediate. The chlorine atoms are good leaving groups, suggesting its potential use in substitution reactions to introduce new functionalities onto the dioxolane ring system. Furthermore, like other cyclic carbonates, it could potentially serve as a monomer for polymerization or as a component in electrolyte formulations, where the chlorine atoms would influence the electrochemical properties.

Environmental and Safety Considerations in Advanced Research

Degradation Pathways and Environmental Fate of Chlorinated Dioxolanes

Specific experimental studies detailing the environmental degradation of 4,5-dichloro-1,3-dioxolan-2-one are not extensively available in public literature. echemi.com However, its chemical structure as a chlorinated cyclic carbonate ester allows for informed predictions about its likely environmental behavior and degradation pathways. The fate of such compounds in the environment is generally governed by a combination of biotic and abiotic processes, including hydrolysis, photolysis, and microbial degradation. rsdynamics.comnih.gov

Chlorinated hydrocarbons are known to be susceptible to various degradation reactions. rsdynamics.com In anaerobic conditions, a key pathway is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. nih.gov Furthermore, the dioxolane ring system, which is an ester, can be prone to acid- or base-catalyzed hydrolysis. wikipedia.org This process would lead to the opening of the ring structure, forming less complex, and potentially more biodegradable, linear compounds.

Table 1: Potential Environmental Fate Processes for this compound

| Process | Description | Potential Outcome |

| Hydrolysis | Chemical breakdown due to reaction with water. The ester linkage in the dioxolanone ring is a likely site for this reaction. wikipedia.org | Ring-opening to form chlorinated diol and carbonate derivatives. |

| Reductive Dechlorination | Removal of chlorine atoms under anaerobic conditions, often mediated by microbes. nih.gov | Formation of less chlorinated, and potentially less toxic, dioxolane derivatives. |

| Biodegradation | Degradation by microorganisms. Bacteria capable of degrading chlorinated anilines and other chlorinated compounds have been identified. mdpi.com | Mineralization to carbon dioxide, water, and inorganic chloride, or transformation into other organic compounds. |

| Photolysis | Degradation by sunlight, particularly UV radiation. nih.gov | Cleavage of C-Cl bonds, initiating a cascade of further degradation reactions. |

Ecotoxicity and Bioaccumulation Potential

The ecotoxicological profile of this compound indicates significant hazard to aquatic ecosystems. According to harmonized classification systems, the compound is categorized as very toxic to aquatic life, with long-lasting effects. sigmaaldrich.com This classification implies that the substance can cause harm to aquatic organisms at low concentrations and that it persists in the environment for an extended period. sigmaaldrich.com

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than its elimination. For many organic compounds, this potential is estimated using the octanol-water partition coefficient (Log P or Log Kow). nih.gov Specific experimental data on the bioaccumulation potential of this compound, such as a Bioconcentration Factor (BCF), is not available. echemi.com However, its high toxicity to aquatic life necessitates that its release into the environment be strictly avoided. sigmaaldrich.com

Table 2: GHS Environmental Hazard Classification for this compound

| Hazard Code | Hazard Statement | Source |

| H400 | Very toxic to aquatic life | sigmaaldrich.com |

| H410 | Very toxic to aquatic life with long lasting effects | sigmaaldrich.com |

Responsible Handling and Disposal in Research Settings

The significant health and environmental hazards associated with this compound mandate strict adherence to safety protocols in a research environment. sigmaaldrich.com Responsible handling and disposal are critical to protecting laboratory personnel and preventing environmental contamination.

Handling: Researchers must use this compound only in well-ventilated areas, preferably within a chemical fume hood, to avoid inhalation of its vapors, which are classified as fatal if inhaled (H330). echemi.comsigmaaldrich.comfishersci.com Personal Protective Equipment (PPE) is mandatory and should include:

Hand Protection: Chemical-impermeable gloves (e.g., nitrile or neoprene). echemi.com

Eye/Face Protection: Safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard. sigmaaldrich.com

Skin and Body Protection: A lab coat, and additional protective clothing as necessary to prevent any skin contact. The compound causes severe skin burns and eye damage (H314). sigmaaldrich.com

Contaminated work clothing should not be allowed out of the workplace, and skin should be washed thoroughly after handling. sigmaaldrich.com

Spill Management: In the event of a spill, the area should be evacuated immediately. echemi.com All sources of ignition must be removed. The spill should be contained using an inert, non-combustible absorbent material such as sand, earth, or vermiculite. apolloscientific.co.uk The absorbed material must then be collected into a suitable, labeled, and closed container for disposal. echemi.com Personnel involved in cleanup must wear full PPE, including respiratory protection. sigmaaldrich.com

Disposal: this compound and its containers must be disposed of as hazardous waste. echemi.com It should never be discharged into drains or the environment. sigmaaldrich.com Disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.

Table 3: Summary of Handling and Disposal Procedures

| Procedure | Key Actions | Rationale |

| Handling | Use in a chemical fume hood. echemi.com Wear appropriate gloves, goggles, and lab coat. sigmaaldrich.com Avoid breathing vapors and contact with skin/eyes. echemi.com | Fatal if inhaled (H330), causes severe skin burns and eye damage (H314). sigmaaldrich.com |

| Spill Cleanup | Evacuate area. echemi.com Contain with inert absorbent material (sand, earth). apolloscientific.co.uk Collect in sealed containers for disposal. echemi.com | Prevent exposure and environmental release. |

| Disposal | Treat as hazardous waste. echemi.com Use a licensed disposal service. Do not pour down drains. sigmaaldrich.com | Very toxic to aquatic life with long-lasting effects (H410). sigmaaldrich.com |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of new synthetic routes for 4,5-dichloro-1,3-dioxolan-2-one is a key area of future research, aimed at improving efficiency, safety, and substrate scope. While traditional methods like the direct chlorination of ethylene (B1197577) carbonate with sulfuryl chloride or the addition of phosgene (B1210022) to 1,2-diones are established, they often involve harsh reagents and conditions. google.comtandfonline.com

Future work is expected to focus on catalyst-driven processes. For instance, the synthesis of related dioxolanones through the cycloaddition of carbon dioxide (CO₂) with epoxides is a prime example of a green and attractive process. Research into catalytic systems, such as Ru(VI) porphyrin/TBACl, that can efficiently facilitate this cycloaddition for chlorinated precursors could lead to more sustainable production methods. The optimization of such catalytic systems involves fine-tuning parameters like catalyst loading, CO₂ pressure, and temperature to maximize conversion and selectivity. Another promising avenue is the development of methods that avoid virulent reagents like chlorine gas. tandfonline.com The use of alternative chlorinating agents in conjunction with novel catalytic cycles is an active area of investigation.

| Catalyst System Example | Reactants | Key Optimization Parameters | Potential Advantage |

| Ru(VI) porphyrin / TBACl | Epoxide + CO₂ | Catalyst loading, CO₂ pressure, Temperature | Green synthesis using CO₂ feedstock |

| Pyridine / Phosgene | 1,2-Diketone + Phosgene | Stoichiometry, Temperature | Avoids use of more corrosive chlorine gas tandfonline.com |

| Magnesium / Iodine (catalyst) | 4,5-Dichlorodioxolanes | Solvent, Temperature | Dechlorination to form dioxoles google.com |

Advanced Mechanistic Studies using in situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new ones. The use of advanced in situ spectroscopic techniques is an emerging trend that allows for real-time monitoring of reactions as they occur.

Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been instrumental in characterizing the vibrational modes of this compound. researchgate.netresearchgate.net Future research will likely expand the use of in situ FTIR and Raman studies to investigate the kinetics and intermediates of its synthesis and subsequent reactions. researchgate.net For example, monitoring the cycloaddition of CO₂ to chlorinated epoxides can help elucidate the role of the catalyst and identify rate-limiting steps. researchgate.net Similarly, studying electrochemical reactions like hydrodechlorination with in situ spectroscopy can provide valuable mechanistic insights into the transformation of the C-Cl bonds. researchgate.net This data is invaluable for understanding how functional groups on catalysts activate the reactants and for clarifying reaction pathways. researchgate.net

Development of Highly Specific and Targeted Applications

While this compound serves as a useful intermediate in chemical synthesis, future research is aimed at developing more specific and high-value applications. cymitquimica.com Its structural features, including a reactive carbonate ester and electrophilic centers enhanced by the chlorine atoms, make it a versatile building block. cymitquimica.comsolubilityofthings.com

Emerging applications are particularly notable in the life sciences. The compound has been identified in plant extracts and investigated for its biological activities, such as anticandidal properties. nih.govetflin.com This suggests a potential for developing new antifungal agents. Furthermore, its role as a precursor in the synthesis of complex molecules like β-lactam antibiotics and carcinostatics highlights its importance in medicinal chemistry. tandfonline.com There is also interest in its use as a component in a release reagent for vitamin D compounds, indicating a move towards highly specialized diagnostic or therapeutic applications. google.com The compound's presence in extracts screened for hair growth promotion, while not the primary active agent, suggests its biological profile is worthy of further exploration. nih.gov

Table of Potential Applications

| Field | Potential Application | Reference |

|---|---|---|

| Medicinal Chemistry | Intermediate for β-lactam antibiotics, carcinostatics | tandfonline.com |

| Agrochemicals | Intermediate for new active compounds | cymitquimica.com |

| Mycology | Development of anticandidal agents | nih.govetflin.com |

| Diagnostics | Component of a release reagent for Vitamin D | google.com |

Integration with Green Chemistry Principles

The environmental impact of chlorinated compounds is a significant concern, driving research towards more sustainable chemical practices. cymitquimica.com A major future trend for this compound is the integration of green chemistry principles throughout its lifecycle.

A key focus is on developing greener synthetic routes. This includes the aforementioned use of CO₂ as a C1 feedstock, which turns a greenhouse gas into a valuable chemical precursor. Another green approach is the strategic choice of reagents to minimize hazards. For example, designing syntheses that avoid highly toxic and corrosive reagents like chlorine gas in favor of more manageable alternatives like phosgene or sulfuryl chloride is a step in this direction. google.comtandfonline.com Research into biodegradable derivatives and understanding the compound's environmental degradation pathways are also critical for responsible usage. solubilityofthings.com The ultimate goal is to design processes that are not only efficient but also inherently safer and more environmentally benign.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry is becoming an indispensable tool for accelerating research and development. For this compound, density functional theory (DFT) and other ab initio methods are being used to predict its properties and reactivity. researchgate.net

Researchers have successfully used DFT and Hartree-Fock (HF) calculations with various basis sets (e.g., 6-311++G**, cc-pVTZ) to model the geometry and vibrational frequencies of this compound, with results showing good agreement with experimental spectroscopic data. researchgate.net These computational studies also provide insights into the electronic structure, such as the molecular electrostatic potential and the HOMO-LUMO energy gap, which are crucial for understanding the molecule's reactive centers. researchgate.net

Future research will increasingly rely on these predictive models to:

Design new derivatives: By computationally modifying the structure (e.g., replacing chlorine with other halogens or functional groups), scientists can predict the properties of novel compounds before attempting their synthesis.

Screen for applications: Modeling the interaction of derivatives with biological targets, such as enzyme active sites, can help identify promising candidates for new pharmaceuticals.

Elucidate reaction mechanisms: Simulating reaction pathways can help to understand transition states and intermediates that are difficult to observe experimentally, aiding in the design of more efficient catalytic systems. researchgate.netresearchgate.net

This synergy between computational prediction and experimental validation is expected to significantly accelerate the discovery of new materials and applications based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 4,5-Dichloro-1,3-dioxolan-2-one?

Methodological Answer: The compound is commonly synthesized via cyclocarbonylation of 1,2-dichloroethylene glycol with phosgene or its equivalents under controlled conditions. Alternative routes include halogenation of preformed dioxolane derivatives. For reproducibility:

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

- FTIR and FT-Raman Spectroscopy : Assign vibrational modes (e.g., C=O stretch at ~1800 cm⁻¹, C-Cl stretches at 600–700 cm⁻¹) to confirm the dioxolane ring and substituents .

- NMR : ¹³C NMR shows carbonyl carbon at ~150 ppm, while chlorine substituents deshield adjacent carbons.

- Mass Spectrometry : Molecular ion peak at m/z 156.95 (C₃H₂Cl₂O₃) with fragmentation patterns reflecting Cl loss .

Q. What protocols are recommended for evaluating antimicrobial activity?

Methodological Answer:

- Agar Well Diffusion : Dissolve the compound in DMSO (≤1% final concentration), apply to wells in inoculated agar plates, and measure zones of inhibition after 24–48 hours.